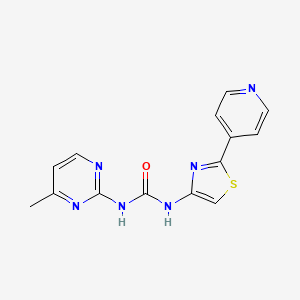![molecular formula C9H16FNO B13896364 [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13896364.png)
[1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol: is a complex organic compound characterized by the presence of a fluorinated pyrrolidine ring attached to a cyclopropylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated pyrrolidine derivative reacts with a cyclopropylmethanol precursor under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated pyrrolidine derivatives with biological macromolecules. Its fluorine atom can serve as a marker in various imaging techniques.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropylmethanol moiety may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Spiropyrans: Photochromic compounds that can switch between two isomers under light exposure.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide: A fungicide with a difluoromethyl group.
Uniqueness: [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol is unique due to its combination of a fluorinated pyrrolidine ring and a cyclopropylmethanol moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H16FNO |
|---|---|
Poids moléculaire |
173.23 g/mol |
Nom IUPAC |
[1-[[(3S)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H16FNO/c10-8-1-4-11(5-8)6-9(7-12)2-3-9/h8,12H,1-7H2/t8-/m0/s1 |
Clé InChI |
QJQCVYXQIGSXLS-QMMMGPOBSA-N |
SMILES isomérique |
C1CN(C[C@H]1F)CC2(CC2)CO |
SMILES canonique |
C1CN(CC1F)CC2(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride](/img/structure/B13896286.png)
![4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one](/img/structure/B13896289.png)
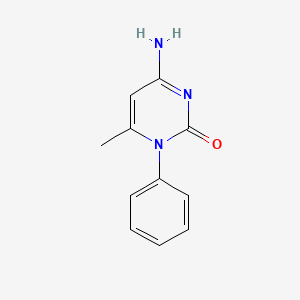
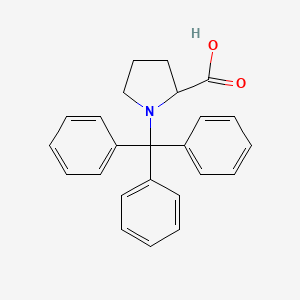
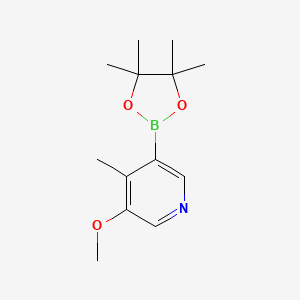
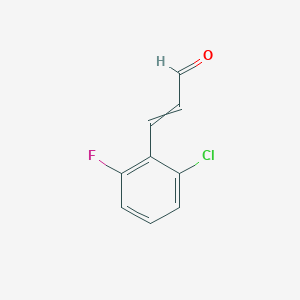
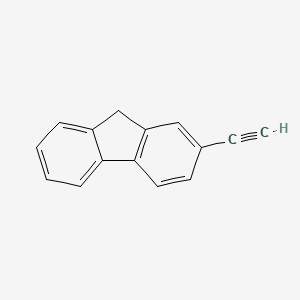
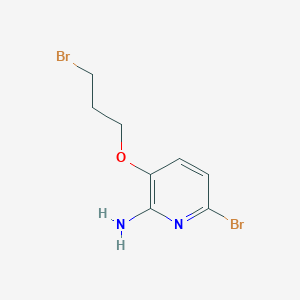
![8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol](/img/structure/B13896342.png)
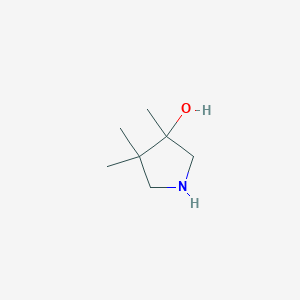

![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)
![3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol](/img/structure/B13896358.png)
